An In-Depth Technical Guide to C12E8: Structure, Properties, and Applications in Scientific Research
An In-Depth Technical Guide to C12E8: Structure, Properties, and Applications in Scientific Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octaethylene glycol monododecyl ether, commonly abbreviated as C12E8, is a nonionic surfactant of significant interest across various scientific disciplines, particularly in biochemistry, pharmacology, and materials science. Its amphipathic nature, arising from a hydrophilic octaethylene glycol head and a hydrophobic dodecyl tail, underpins its utility in a wide range of applications, most notably in the solubilization and stabilization of membrane proteins and as a component in drug delivery systems. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key applications of C12E8, with a focus on experimental methodologies and data presentation for the scientific community.
Chemical Structure and Identification
C12E8 is structurally defined as a dodecyl ether of octaethylene glycol. The molecule consists of a 12-carbon alkyl chain (dodecyl group) linked via an ether bond to a chain of eight repeating ethylene (B1197577) oxide units, terminating in a hydroxyl group.
Systematic Name (IUPAC): 3,6,9,12,15,18,21,24-Octaoxahexatriacontan-1-ol
CAS Number: 3055-98-9[1]
Molecular Formula: C₂₈H₅₈O₉[1]
Molecular Weight: 538.75 g/mol [1]
Synonyms: Dodecyl octaethylene glycol ether, Octaethyleneglycol Mono-n-dodecyl Ether, Laureth-8[1]
Physicochemical Properties
The efficacy of C12E8 in its various applications is dictated by its distinct physicochemical properties. These properties are summarized in the tables below for clarity and ease of comparison.
Table 1: General Physicochemical Properties of C12E8
| Property | Value | Reference(s) |
| Appearance | White to off-white solid | [1] |
| Melting Point | ~32 °C | |
| Boiling Point | 585.5 ± 45.0 °C (Predicted) | |
| Density | 0.984 - 0.992 g/mL (at 35 °C) | |
| Flash Point | 32 °C |
Table 2: Surfactant-Specific Properties of C12E8
| Property | Value | Conditions | Reference(s) |
| Critical Micelle Concentration (CMC) | 7.48 x 10⁻⁵ M (0.004%) | In water at 25 °C | |
| ~0.09 mM (0.0048%) | 0.01 M TES, pH 7.5, 0.05 M NaCl, 0.1 mM CaCl₂ | ||
| 110 µM | |||
| Hydrophilic-Lipophilic Balance (HLB) | 13.1 | ||
| Aggregation Number | 90 - 120 | 0.01 M TES, pH 7.5, 0.05 M NaCl, 0.1 mM CaCl₂ | |
| 123 | In water |
Table 3: Solubility Profile of C12E8
| Solvent | Solubility | Reference(s) |
| Water | Soluble (≥ 80 mg/mL) | |
| Ethanol | 30 mg/mL | |
| Dimethyl Sulfoxide (DMSO) | 80 mg/mL | |
| Dimethylformamide (DMF) | 30 mg/mL | |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 1 mg/mL | |
| Chloroform | Slightly soluble | |
| Methanol | Slightly soluble |
Synthesis and Manufacturing
The industrial synthesis of C12E8 is achieved through the ethoxylation of dodecanol (B89629) (lauryl alcohol). This process involves the sequential addition of ethylene oxide molecules to the dodecanol starting material.
The reaction is typically catalyzed by a base, such as potassium hydroxide (B78521) or sodium hydroxide, and is carried out under elevated temperature and pressure. The degree of ethoxylation is controlled by the stoichiometry of the reactants. The resulting product is a mixture of polyethylene (B3416737) glycol ethers with varying lengths of the ethylene oxide chain. Purification, often through chromatographic techniques or distillation, is necessary to obtain C12E8 of high purity.
Applications in Research and Development
C12E8's unique properties make it a versatile tool in various scientific applications, from fundamental protein biochemistry to applied pharmaceutical sciences.
Membrane Protein Solubilization and Stabilization
One of the primary applications of C12E8 is the extraction and solubilization of integral membrane proteins from their native lipid bilayer environments.[2] Its non-ionic nature and well-defined CMC allow for the gentle disruption of cell membranes and the formation of protein-detergent mixed micelles, thereby maintaining the protein's native conformation and function.
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Membrane Preparation: Isolate the cell membranes containing the target protein of interest using standard cell lysis and centrifugation techniques.
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Solubilization Buffer Preparation: Prepare a solubilization buffer containing C12E8 at a concentration significantly above its CMC. A common starting concentration is 1-2% (w/v) C12E8 in a buffered solution (e.g., Tris-HCl or HEPES) at a suitable pH, and containing protease inhibitors. The optimal concentration may need to be determined empirically.
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Solubilization: Resuspend the isolated membranes in the C12E8-containing solubilization buffer. Incubate the mixture for a defined period (e.g., 1-2 hours) at a controlled temperature (often 4°C) with gentle agitation.
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Clarification: Centrifuge the mixture at high speed (e.g., 100,000 x g) to pellet the insoluble material.
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Purification: The supernatant, containing the solubilized membrane protein in C12E8 micelles, can then be subjected to standard protein purification techniques such as affinity chromatography, ion-exchange chromatography, or size-exclusion chromatography. It is crucial to include a low concentration of C12E8 (typically at or slightly above the CMC) in all subsequent buffers to maintain protein solubility.
Drug Delivery Systems
The ability of C12E8 to form micelles in aqueous solutions makes it a valuable excipient in pharmaceutical formulations, particularly for the delivery of poorly water-soluble drugs.[2] The hydrophobic core of the C12E8 micelle can encapsulate lipophilic drug molecules, thereby increasing their apparent solubility and bioavailability.
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Drug and Surfactant Dissolution: Dissolve the hydrophobic drug and C12E8 in a suitable organic solvent.
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Solvent Evaporation: Remove the organic solvent under reduced pressure to form a thin film of the drug-surfactant mixture.
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Hydration: Hydrate the film with an aqueous buffer (e.g., PBS) and agitate to promote the formation of drug-loaded micelles.
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Purification: Remove any non-encapsulated drug by techniques such as dialysis or size-exclusion chromatography.
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Characterization: Characterize the drug-loaded micelles for size, drug-loading efficiency, and in vitro release profile.
Toxicology and Safety
Based on available Safety Data Sheets (SDS), C12E8 is classified as a hazardous substance.[1][3]
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GHS Classification:
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Hazard Statements:
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Precautionary Measures: Standard laboratory safety practices should be followed when handling C12E8. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area.[1]
Conclusion
C12E8 is a nonionic surfactant with well-characterized physicochemical properties that make it an invaluable tool for researchers, particularly in the fields of membrane biochemistry and drug development. Its ability to gently solubilize membrane proteins while preserving their function, and its capacity to form stable micelles for the encapsulation of hydrophobic drugs, are key attributes that continue to drive its use in a wide array of scientific investigations. A thorough understanding of its properties and appropriate handling procedures is essential for its effective and safe application in the laboratory.
